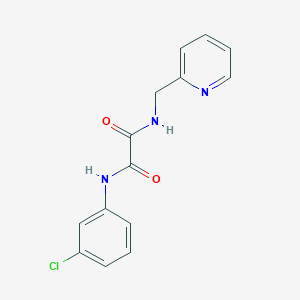
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule that belongs to the class of amide derivatives and has been synthesized using various methods.
科学研究应用
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious diseases, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have antibacterial and antiviral activities against various pathogens, including Staphylococcus aureus and influenza virus.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of various client proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small molecular size, high solubility, and ease of synthesis. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be easily synthesized using various methods, and its high solubility in water and organic solvents makes it suitable for various assays. However, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of more potent analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in combination therapies. The development of more potent analogs of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide could lead to the discovery of new drugs for cancer, neurodegenerative diseases, and infectious diseases. The investigation of its pharmacokinetics and pharmacodynamics could help to optimize its dosing and administration in clinical settings. The exploration of its potential applications in combination therapies could lead to the development of more effective treatments for various diseases.
合成方法
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol, which is then followed by the reaction with ethylenediamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol, which is then followed by the reaction with ethylenediamine in the presence of triethylamine. The yield of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide using these methods is reported to be around 50-60%.
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-3-6-11(8-10)18-14(20)13(19)17-9-12-5-1-2-7-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLDBRPESJLDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5546898 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

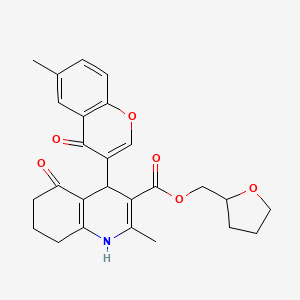
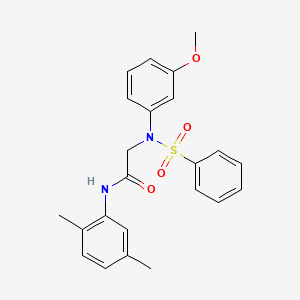
![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
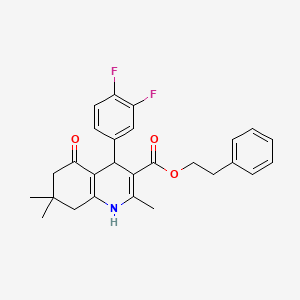
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
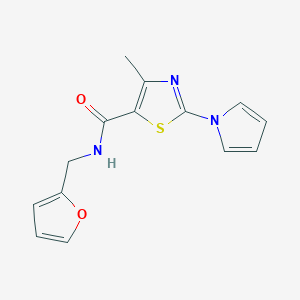
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)
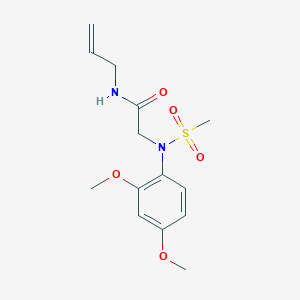
![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)